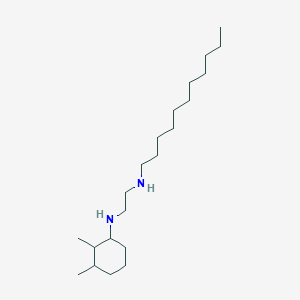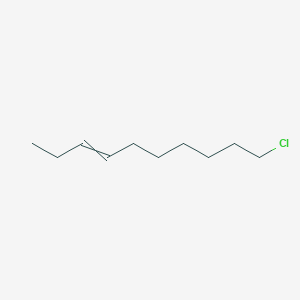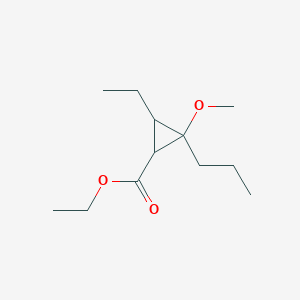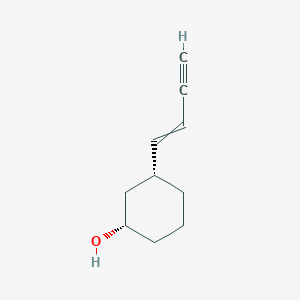
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine is an organic compound that belongs to the class of diamines This compound features a cyclohexyl ring substituted with two methyl groups at the 2 and 3 positions, an undecyl chain, and an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 2,3-dimethylcyclohexanol, is subjected to a dehydration reaction to form 2,3-dimethylcyclohexene.
Addition of the Undecyl Chain: The 2,3-dimethylcyclohexene undergoes a hydroboration-oxidation reaction to introduce the undecyl chain, forming 2,3-dimethylcyclohexylundecanol.
Formation of the Diamine: The final step involves the reaction of 2,3-dimethylcyclohexylundecanol with ethane-1,2-diamine under reductive amination conditions to yield N1-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each reaction step.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrocarbons.
Substitution: The diamine can participate in nucleophilic substitution reactions, where the amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary or secondary amines, hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of N1-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclooctyl-N’-(2,3-dimethylcyclohexyl)-1,2-ethanediamine
- N-(2,3-Dimethylcyclohexyl)-1-ethyl-4-piperidinamine
- N-(2,3-Dimethylcyclohexyl)-N’-(diphenylmethyl)-1,2-ethanediamine
Uniqueness
N~1~-(2,3-Dimethylcyclohexyl)-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of a cyclohexyl ring, undecyl chain, and ethane-1,2-diamine backbone. This structure imparts distinct physicochemical properties, making it suitable for various specialized applications that similar compounds may not fulfill.
Properties
CAS No. |
627520-91-6 |
|---|---|
Molecular Formula |
C21H44N2 |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
N'-(2,3-dimethylcyclohexyl)-N-undecylethane-1,2-diamine |
InChI |
InChI=1S/C21H44N2/c1-4-5-6-7-8-9-10-11-12-16-22-17-18-23-21-15-13-14-19(2)20(21)3/h19-23H,4-18H2,1-3H3 |
InChI Key |
DJUQIKOUSNDTPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNCCNC1CCCC(C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-(Bromomethanesulfonyl)-1,1-dimethoxyethyl]benzene](/img/structure/B12593187.png)

![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
![2-[(Dodecylsulfanyl)methyl]naphthalene](/img/structure/B12593198.png)

![1-Dodecoxy-4-[4-(4-dodecoxyphenyl)phenyl]-2-methylbenzene](/img/structure/B12593211.png)





![[1,1'-Biphenyl]-2-seleninic acid](/img/structure/B12593248.png)
